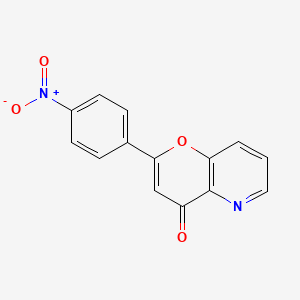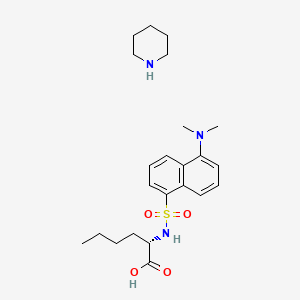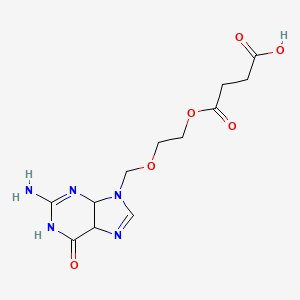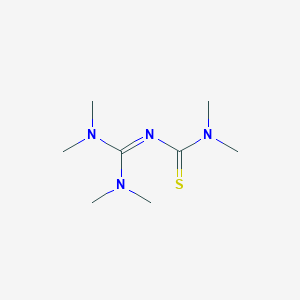
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S is a complex organic compound with the molecular formula C36H41NO12 and a molecular weight of 679.7 . This compound is a derivative of rifamycin, a well-known antibiotic used to treat bacterial infections. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Analyse Chemischer Reaktionen
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S has several scientific research applications, including:
Chemistry: This compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: Researchers investigate its biological activity, particularly its potential as an antibiotic or antimicrobial agent.
Medicine: The compound’s potential therapeutic applications are explored, including its efficacy against various bacterial infections.
Industry: Its unique structure makes it a candidate for developing new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S involves its interaction with bacterial enzymes and cellular pathways. The compound likely inhibits bacterial RNA synthesis by binding to the bacterial RNA polymerase, similar to other rifamycin derivatives . This inhibition prevents the bacteria from synthesizing essential proteins, leading to their death.
Vergleich Mit ähnlichen Verbindungen
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S can be compared to other rifamycin derivatives, such as:
Rifampicin: A widely used antibiotic with a similar mechanism of action but different chemical structure.
Rifabutin: Another rifamycin derivative with distinct pharmacokinetic properties and applications.
Rifapentine: Known for its longer half-life and use in treating tuberculosis.
The uniqueness of this compound lies in its specific structural modifications, which may confer different biological activities and chemical properties compared to other rifamycin derivatives.
Eigenschaften
CAS-Nummer |
172097-84-6 |
|---|---|
Molekularformel |
C36H41NO12 |
Molekulargewicht |
679.7 g/mol |
IUPAC-Name |
[(2E,4R,5R,6S,8R,9S,10S,11E,13Z)-15-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-9-hydroxy-4,6,8,10,14-pentamethyl-1,7,15-trioxopentadeca-2,11,13-trien-5-yl] acetate |
InChI |
InChI=1S/C36H41NO12/c1-16(28(41)19(4)29(42)20(5)32(48-22(7)39)17(2)13-10-14-38)11-9-12-18(3)35(46)37-23-15-24(40)25-26(31(23)44)30(43)21(6)33-27(25)34(45)36(8,47)49-33/h9-17,19-20,28,32,41,43,47H,1-8H3,(H,37,46)/b11-9+,13-10+,18-12-/t16-,17+,19+,20+,28-,32+,36-/m0/s1 |
InChI-Schlüssel |
NXPZQJQDFPIWMS-KLTADECSSA-N |
Isomerische SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)C(=O)[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)O)/C)C3=C1O[C@](C3=O)(C)O)O |
Kanonische SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(=O)C(C)C(C(C)C=CC=O)OC(=O)C)O)C)C3=C1OC(C3=O)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)








